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Compound of Interest

Compound Name: Tinostamustine hydrochloride

Cat. No.: B585383 Get Quote

An In-depth Analysis of a First-in-Class Alkylating Histone Deacetylase Inhibitor

This technical guide provides a comprehensive overview of Tinostamustine hydrochloride, a

novel antineoplastic agent, for researchers, scientists, and drug development professionals.

Tinostamustine is a first-in-class molecule that uniquely fuses the functionalities of an alkylating

agent, bendamustine, with a pan-histone deacetylase (HDAC) inhibitor, vorinostat. This dual

mechanism of action is designed to overcome cancer resistance by concurrently inducing DNA

damage and epigenetically modulating the tumor microenvironment.

Core Molecular and Chemical Properties
Tinostamustine hydrochloride is the salt form of Tinostamustine, enhancing its solubility and

suitability for pharmaceutical formulations. The fundamental properties are detailed below.
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Property Tinostamustine
Tinostamustine
Hydrochloride

Molecular Formula C₁₉H₂₈Cl₂N₄O₂[1] C₁₉H₂₉Cl₃N₄O₂[2]

Molecular Weight 415.4 g/mol [1] 451.8 g/mol [2]

IUPAC Name

7-[5-[bis(2-

chloroethyl)amino]-1-

methylbenzimidazol-2-yl]-N-

hydroxyheptanamide[1]

7-[5-[bis(2-

chloroethyl)amino]-1-

methylbenzimidazol-2-yl]-N-

hydroxyheptanamide;hydrochl

oride[2]

Synonyms
EDO-S101, Bendamustine-

vorinostat fusion molecule[3]

EDO-S101 hydrochloride, NL-

101 hydrochloride[4]

CAS Number 1236199-60-2[1] 1793059-58-1[2]

Mechanism of Action: A Dual-Pronged Attack
Tinostamustine's innovative structure allows for a synergistic anti-tumor effect by

simultaneously targeting two critical cancer pathways: DNA replication and epigenetic

regulation.

DNA Alkylation: The bendamustine moiety functions as an alkylating agent, forming covalent

bonds with macromolecules. This action leads to the crosslinking of DNA, which in turn

inhibits DNA, RNA, and protein synthesis, ultimately triggering apoptosis in cancer cells.[3]

HDAC Inhibition: The vorinostat component acts as a pan-HDAC inhibitor, targeting multiple

histone deacetylase enzymes.[3] This leads to an accumulation of acetylated histones,

resulting in chromatin remodeling. This "opening" of the chromatin structure is believed to

improve the access of the alkylating agent to the DNA strands, enhancing its damaging

effects.[5] HDAC inhibition also modulates gene expression, leading to cell cycle arrest and

apoptosis.[3]

The inhibition of HDAC6, in particular, has been shown to activate the inositol-requiring enzyme

1 (IRE-1), a key regulator of the unfolded protein response (UPR). This can increase the

sensitivity of cancer cells to other chemotherapeutic agents, such as proteasome inhibitors.[3]
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Dual mechanism of action of Tinostamustine.
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Preclinical Efficacy: In Vitro Data
Tinostamustine has demonstrated potent activity against a range of cancer cell lines. Its

inhibitory activity against various HDAC enzymes has been quantified, showcasing its pan-

HDAC inhibitor characteristics.

HDAC Class Enzyme IC₅₀ (nM)

Class I HDAC1 9

HDAC2 9

HDAC3 25

HDAC8 107

Class II HDAC6 6

HDAC10 72

Source: Selleck Chemicals[6]

Clinical Development and Efficacy
Tinostamustine is being investigated in multiple clinical trials for both hematological

malignancies and solid tumors. A key Phase I/II trial (NCT02576496) has shown promising

results in heavily pre-treated patients.
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Malignancy
Overall Response
Rate (ORR)

Clinical Benefit
Rate (CBR)

Median
Progression-Free
Survival (PFS)

Hodgkin's Lymphoma
30.4% (overall for 46

patients)

52.2% (overall for 46

patients)
3.8 months

Cutaneous T-cell

Lymphoma (CTCL)
50% 83.3% 7.3 months

Peripheral T-cell

Lymphoma (PTCL)

12.5% (1 PR in 8

patients)
N/A 2.6 months

Multiple Myeloma

(MM)
0%

50% (3 SD in 6

patients)
2.4 months

Source: Blood (2023)

142 (Supplement 1):

1706; Paper: Results

from the Cohort

Expansion Stage of a

Phase I Trial of

Tinostamustine

Monotherapy in

Advanced

Haematological

Malignancies

(NCT02576496)[7][8]

Signaling Pathway Activation
The dual mechanism of Tinostamustine converges on the activation of the DNA Damage

Response (DDR) pathway, prominently involving p53. HDAC inhibition can reinstate p53

function in tumor cells with mutated or silenced p53. The subsequent DNA damage by the

alkylating component activates key kinases like ATM, which in turn phosphorylate proteins such

as H2AX (forming γH2AX, a marker of DNA double-strand breaks) and p53. Activated p53 then

transcriptionally upregulates genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g.,

BAX), leading to tumor cell death.
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Tinostamustine-induced DNA Damage Response pathway.

Experimental Protocols
This section outlines the methodologies for key experiments frequently cited in Tinostamustine

research.
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MTT Cell Viability Assay
This assay is used to assess the cytotoxic effects of Tinostamustine on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount

of formazan produced is proportional to the number of viable cells.[8]

Methodology:

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000

cells/well) and allow them to adhere overnight.

Drug Treatment: Treat the cells with varying concentrations of Tinostamustine (or vehicle

control) and incubate for a specified period (e.g., 72 hours).

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate

for 2-4 hours at 37°C.

Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO) to

dissolve the formazan crystals.

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm

using a microplate reader.

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control

cells.

Clonogenic Survival Assay
This assay assesses the ability of single cells to survive and proliferate to form colonies

following treatment with Tinostamustine, providing insight into its long-term cytotoxic effects.

Principle: The clonogenic assay measures the reproductive integrity of cells after exposure to a

cytotoxic agent. A surviving cell is one that can form a colony of at least 50 cells.[9]

Methodology:
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Cell Seeding: Plate a known number of single cells into 6-well plates or culture dishes. The

number of cells seeded will depend on the expected toxicity of the treatment.

Treatment: Allow cells to attach, then treat with Tinostamustine for a defined period. For

radiosensitization studies, cells are irradiated following drug treatment.

Incubation: After treatment, replace the drug-containing medium with fresh medium and

incubate for 9-14 days, allowing colonies to form.

Fixation and Staining: Fix the colonies with a methanol/acetic acid solution and then stain

with crystal violet.

Colony Counting: Count the number of colonies containing at least 50 cells.

Data Analysis: Calculate the surviving fraction for each treatment group by normalizing the

plating efficiency of the treated cells to that of the untreated control cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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